molecular formula C11H13NO B1592415 4-(2-Methylpropoxy)benzonitrile CAS No. 5203-15-6

4-(2-Methylpropoxy)benzonitrile

Cat. No. B1592415
CAS RN: 5203-15-6
M. Wt: 175.23 g/mol
InChI Key: QWMUMFXFUCDJJI-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)benzonitrile, also known as MPBN, is a chemical compound that belongs to the family of benzonitriles . It is used as a reactant in the synthesis of Febuxostat .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO . The InChI code is 1S/C11H13NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 175.23 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility are not detailed in the available resources.

Scientific Research Applications

Microbial Degradation and Environmental Impact Research has explored the microbial degradation of benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, in soil and subsurface environments. This study highlights common features of degradation rates and pathways, accumulation of persistent metabolites, and diversity of the involved degrader organisms, providing insight into the environmental fate of structurally related benzonitrile herbicides. Understanding these processes is crucial for addressing the persistence of these compounds in the environment and their potential groundwater contamination impact (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Advanced Material Development Another significant application of benzonitrile compounds is in the development of advanced materials, such as electrolyte additives for lithium ion batteries. A study demonstrated that 4-(Trifluoromethyl)-benzonitrile significantly improves the cyclic stability of lithium nickel manganese oxide cathodes, showcasing the potential of benzonitrile derivatives in enhancing the performance and durability of high-voltage lithium-ion batteries (Huang et al., 2014).

Photocatalytic Degradation for Environmental Cleanup Benzonitrile derivatives have also been investigated for their photocatalytic activities, particularly in the degradation of organic pollutants. Research into non-peripherally tetra substituted phthalocyanine-TiO2 nanocomposites has shown that these compounds possess significant photocatalytic activity under visible light irradiation, offering a potential method for the efficient and environmentally friendly degradation of methylene blue, a common organic pollutant (Gorduk, Avcıata, & Avcıata, 2018).

Corrosion Inhibition The application of benzonitrile derivatives in corrosion inhibition has been explored, with studies showing that these compounds serve as effective corrosion inhibitors for mild steel in acid media. This research provides valuable insights into the molecular mechanisms underlying corrosion inhibition and opens up new possibilities for protecting industrial materials from corrosive damage (Chaouiki et al., 2018).

Catalysis and Chemical Synthesis Montmorillonite clay catalysis has been utilized for converting methyl benzoate and NH3 into benzonitrile and amides, demonstrating the versatility of benzonitrile compounds in facilitating chemical transformations. This catalytic process highlights the role of benzonitrile derivatives in synthetic chemistry, offering a pathway to valuable intermediates and products for pharmaceutical and material science applications (Wali et al., 1998).

Safety and Hazards

When handling 4-(2-Methylpropoxy)benzonitrile, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

4-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMUMFXFUCDJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619565
Record name 4-(2-Methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5203-15-6
Record name 4-(2-Methylpropoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5203-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylpropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-cyanophenol (1.2 g, 10 mmol) in dry DMF (20 mL) was added triethylamine (20 mmol) followed by i-butyl bromide (2.7 g, 20 mmol). The resulting reaction mixture was stirred at 100° C. for 6 h. After cooling to room temperature, the reaction mixture was diluted with water (100 mL) and extracted with ethyl acetate (2×40 mL). The organic layer was washed with 4 M KOH (3×30 mL) and then with water, dried over Na2SO4 and concentrated under vacuum to provide 1.5 g (85%) 4-iso-butoxybenzo-nitrile that was used for the next step without further purification. 1H NMR (DMSO-D6): δ 0.95 (d, 6H, 2CH3), 2.0 (m, 1H, CH(CH3)2), 3.8 (d, 2H, CH2), 7.4 (AA′BB′, Δ=20 Hz, 4H, Ar).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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